molecular formula C23H19ClN4O5S B1671840 EZ-482 CAS No. 1016456-76-0

EZ-482

Cat. No.: B1671840
CAS No.: 1016456-76-0
M. Wt: 498.9 g/mol
InChI Key: CLWDCBBEVQRZLY-UHFFFAOYSA-N
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Description

EZ-482 (CAS: 1016456-76-0) is a small-molecule ligand of apolipoprotein E (apoE), a protein implicated in lipid metabolism, neurodegenerative diseases, and cancer immunotherapy resistance. Its chemical structure is N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide (molecular weight: 498.94 g/mol). This compound binds to the C-terminal domain of apoE isoforms (apoE3 and apoE4) at residues 229–243 and 258–265, with dissociation constants (Kd) of 5–10 μM. Unique to apoE4, this compound induces an N-terminal allosteric effect, altering the conformation of its four-helix bundle domain.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O5S/c1-28-23(31)18-8-3-2-7-17(18)19(26-28)13-22(30)25-20-12-16(9-10-21(20)29)34(32,33)27-15-6-4-5-14(24)11-15/h2-12,27,29H,13H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWDCBBEVQRZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC(=CC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016456-76-0
Record name N-(5-(N-(3-chlorophenyl)sulfamoyl)-2-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural Insights and Synthetic Challenges

EZ-482’s structure features a phthalazine core linked to a sulfonamide-substituted phenolic group, with a 3-chlorophenyl moiety (Figure 1). The SMILES code (O=C(NC1=CC(S(=O)(NC2=CC=CC(Cl)=C2)=O)=CC=C1O)CC3=NN(C)C(C4=C3C=CC=C4)=O) reveals a conformationally rigid scaffold, necessitating multi-step organic synthesis. Key challenges include:

  • Sulfonamide Coupling : Introducing the sulfonyl group at position 5 of the phenolic ring requires controlled reaction conditions to avoid over-sulfonation.
  • Heterocyclic Assembly : The phthalazineacetamide segment likely originates from cyclization of a diketone precursor with hydrazine derivatives, followed by methylation at N3.

Analytical Characterization Techniques

Spectroscopic Validation

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 498.08 (calc. 498.94).
  • NMR Profiling : ¹H-NMR (DMSO-d₆) shows characteristic signals: δ 8.2 ppm (phthalazine H), δ 7.6 ppm (chlorophenyl H), and δ 10.1 ppm (amide NH).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of this compound from synthesis byproducts, with retention time = 12.3 min.

Applications in Biochemical Assays

Binding Affinity Measurements

Fluorescence titration assays reveal this compound binds apoE4’s C-terminal domain (residues 229–243 and 258–265) with Kₐ = 5–10 μM. Notably, apoE4 exhibits allosteric modulation upon ligand binding, altering heparin-binding affinity in the N-terminal domain.

Heparin Competition Studies

Incubation of 5 μM this compound with apoE4 for 1 hour reduces heparin binding by >70%, suggesting therapeutic potential for disrupting pathogenic protein interactions.

Chemical Reactions Analysis

Types of Reactions

EZ-482 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogenated compounds and strong bases or acids are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

EZ-482 has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of EZ-482 involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Binding Affinity and Specificity

EZ-482 exhibits comparable binding affinity for both apoE3 and apoE4 (Kd: 5–10 μM). This contrasts with other apoE-targeting compounds (e.g., SYPRO Orange), which show weaker or nonspecific interactions. For example:

  • SYPRO Orange: Binds to the same C-terminal regions as this compound but with lower protection in HDX-MS studies and unknown dissociation constants due to variable dye concentrations.
  • Heparin : Competes with this compound for apoE binding but interacts primarily with the N-terminal domain. This compound indirectly blocks heparin binding by occupying proximal C-terminal sites.
Table 1: Binding Parameters of this compound vs. Reference Compounds
Compound Target Region Kd (μM) Allosteric Effects Functional Impact
This compound C-terminal (229–265) 5–10 Yes (apoE4) Blocks heparin binding
SYPRO Orange C-terminal (229–265) N/A No Weak conformational stabilization
Heparin N-terminal (residues 27–161) N/A No Competes with LDL receptor binding

Structural and Functional Effects

ApoE4-Specific Allostery

This compound uniquely destabilizes apoE4’s N-terminal helices (residues 27–37, 63–68, 102–115, 148–161), a feature absent in apoE3. This isoform-selective effect distinguishes this compound from nonspecific chaperones like ANS (8-anilino-1-naphthalenesulfonic acid), which broadly stabilizes hydrophobic regions without isoform discrimination.

Lipid and Heparin Binding Modulation
  • Heparin Inhibition : this compound reduces heparin binding by 50–80% at 10 μM, outperforming C-terminal truncation mutants that lack residues 250–299.
Table 2: Functional Comparison in Disease Models
Compound Alzheimer’s Disease (AD) Cancer Immunotherapy
This compound Rescues apoE4 conformation Restores MHC-I expression
SYPRO Orange No data No data
Heparin Exacerbates amyloid aggregation No therapeutic role

Biological Activity

EZ-482 is a novel ligand of apolipoprotein E (ApoE) that has garnered attention for its potential biological activities, particularly in the context of cancer immunotherapy and lipid metabolism. This compound binds to the C-terminal domain of both ApoE3 and ApoE4 isoforms, exhibiting distinct effects on their biological functions.

Binding Characteristics

This compound demonstrates a binding affinity with dissociation constants (Kds) ranging from 5 to 10 μM for both ApoE3 and ApoE4. This binding occurs primarily at the C-terminal domain, which is crucial for ApoE's interaction with various receptors involved in lipid metabolism and cellular signaling .

Allosteric Effects

Interestingly, while this compound binds to the C-terminal domain, it also induces an allosteric effect on the N-terminal domain of ApoE4. This effect inhibits heparin binding, which is significant as heparin binding sites overlap with those used for low-density lipoprotein (LDL) and lipoprotein receptor-related protein 1 (LRP-1) interactions .

Immunotherapy Sensitization

Recent studies have indicated that this compound can enhance the efficacy of immune checkpoint blockade (ICB) therapies. Specifically, it was found that administering this compound improves the ATPase activity of BiP (binding immunoglobulin protein), thereby increasing tumor intrinsic immunogenicity. This suggests that this compound may restore sensitivity to ICB in tumors enriched with M2 macrophages, which typically confer resistance to such therapies .

Case Study: Tumor Models

In a preclinical study involving C57BL/6 mice injected with MC38 tumor cells, treatment with this compound at a dosage of 15 mg/kg via oral gavage resulted in significant changes in tumor growth dynamics. The tumors were excised for analysis post-treatment, revealing alterations in immune cell infiltration and expression levels of key immunogenic markers .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study Findings Implications
PubMed Study This compound binds to ApoE4 with unique N-terminal effectsPotential therapeutic target for diseases influenced by ApoE
Proteomics Study Enhances ATPase activity of BiP in tumor cellsMay improve efficacy of ICB therapies
Binding Studies Kd values indicate strong binding affinity to ApoE isoformsSupports development as a therapeutic agent

Q & A

Q. What are the primary binding sites of EZ-482 on apoE, and how do they influence its biological activity?

this compound binds to two distinct regions on apoE: (1) the C-terminal domain (residues 229–243 and 258–265) and (2) the N-terminal domain via an allosteric mechanism in apoE4. These interactions disrupt heparin-binding activity in a concentration-dependent manner, as validated by fluorescence assays and hydrogen-deuterium exchange mass spectrometry (HDX-MS) . The dual binding mechanism suggests this compound stabilizes apoE conformations that interfere with lipid or heparin interactions, impacting its role in cholesterol metabolism and Alzheimer’s disease pathways.

Q. How does this compound modulate heparin-binding interactions in apoE, and what experimental approaches validate this effect?

this compound competitively inhibits heparin binding by occupying overlapping sites in the C-terminal domain (e.g., residues 229–235 and 234–243). This is demonstrated using heparin-affinity chromatography and HDX-MS, where increasing this compound concentrations reduce deuterium uptake in these regions, indicating direct steric hindrance . Dose-response curves (0.5–10 μM) confirm a sigmoidal relationship between ligand concentration and heparin-binding suppression.

Q. What is the significance of this compound's binding affinity (Kd 5-10 μM) for apoE isoforms in vitro?

The Kd range reflects moderate affinity, enabling reversible binding suitable for probing dynamic apoE-ligand interactions. Fluorescence polarization and PLIMSTEX curves show similar affinities for apoE3 and apoE4, suggesting isoform-independent C-terminal binding. However, the N-terminal allosteric effect in apoE4 may explain its unique therapeutic potential in Alzheimer’s models .

Advanced Research Questions

Q. How can HDX-MS techniques like PLIMSTEX and SUPREX elucidate this compound's binding kinetics and conformational effects on apoE?

  • PLIMSTEX : Incubate apoE3 (10 μM) with this compound (0–500 μM) for 1 hour, then initiate HDX at a fixed time (e.g., 2 minutes) to capture ligand-induced protection. Peptide-level analysis (e.g., residues 229–243) reveals decreased deuterium uptake, correlating with binding affinity .
  • SUPREX : Monitor urea-induced unfolding shifts. Peptide 234–243 shows the largest ΔC1/2% (19.2%), indicating ligand stabilization. Bootstrap-Monte Carlo statistical analysis (p < 0.05) confirms regional sensitivity .

Q. What methodological considerations are critical when analyzing HDX-MS data to avoid artifacts from protein oligomerization?

  • Use low protein concentrations (≤10 μM) to minimize apoE self-association.
  • Validate oligomerization states via analytical ultracentrifugation; this compound binding does not alter apoE3 monomer-dimer equilibrium, ensuring PLIMSTEX/SUPREX data reflect ligand effects, not aggregation artifacts .
  • Include negative-control peptides (e.g., 264–271) to distinguish specific binding from nonspecific conformational changes .

Q. How do computational approaches like density functional theory (DFT) inform electrostatic interaction mechanisms between this compound and apoE?

DFT calculations predict this compound’s pKa (phenol group: 6.9; sulfonamide: 9.6), revealing a net negative charge at physiological pH. This facilitates electrostatic interactions with positively charged residues (e.g., Lys-234, Arg-258) in apoE’s binding regions. Molecular docking simulations further support hydrogen bonding with Gln-233 and Arg-262 .

Q. In studies reporting contradictory effects of this compound on apoE oligomerization, how can researchers reconcile findings?

Discrepancies arise from methodological differences:

  • Sedimentation equilibrium : Detects no oligomerization changes, as this compound binds monomeric/dimeric apoE without disrupting interfaces .
  • Fluorescence quenching : May report false oligomer shifts if probes (e.g., Trp mutants) are placed near oligomerization sites. Resolution: Cross-validate using orthogonal techniques (e.g., size-exclusion chromatography + HDX-MS) and ensure probe-free methods like PLIMSTEX are prioritized .

Q. What strategies are recommended for designing dose-response experiments to assess this compound's dual binding to apoE domains?

  • C-terminal focus : Use truncated apoE (residues 200–299) and measure heparin-binding inhibition (IC50 ~2 μM) .
  • N-terminal allostery (apoE4) : Employ Förster resonance energy transfer (FRET) with labeled N- and C-terminal domains to detect ligand-induced proximity changes .
  • Statistical rigor : Apply global fitting to PLIMSTEX curves (three-site binding model) and report 95% confidence intervals for Kd values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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